molecular formula C23H20N2O5S B2594663 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2416242-80-1

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2594663
CAS RN: 2416242-80-1
M. Wt: 436.48
InChI Key: OMUCYCXWBYPPLX-UHFFFAOYSA-N
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Description

The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group, a morpholinyl group, and a thiazole group, all connected by carbonyl linkages . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.


Physical And Chemical Properties Analysis

Based on the molecular structure, we can infer that this compound is likely to be solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the sources found.

Scientific Research Applications

Peptide Synthesis and Fmoc Protection Group

The (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is commonly employed in organic synthesis to protect hydroxyl groups. It offers the advantage of straightforward removal using triethylamine in dry pyridine, making it a valuable tool in multi-step synthesis processes . In the context of peptide synthesis, EN300-26618180 can serve as a building block for creating novel peptides.

Photodynamic Therapy (PDT)

EN300-26618180’s combination of fluorene and thiazole motifs suggests potential in photodynamic therapy (PDT). PDT involves light-activated compounds that generate reactive oxygen species, selectively damaging cancer cells or pathogens. Researchers explore EN300-26618180’s phototoxicity and its application in PDT for cancer treatment or antimicrobial therapy.

Mechanism of Action

As this compound is a synthetic intermediate, it likely does not have a biological mechanism of action. Instead, its role would be in the synthesis of more complex molecules, particularly peptides .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-22(27)19-13-31-21(24-19)20-11-25(9-10-29-20)23(28)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUCYCXWBYPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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